Tau Peptide (295-309) Trifluoroacetate

Descripción general

Descripción

Tau Peptide (295-309) Trifluoroacetate is a synthetic peptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This specific peptide sequence, spanning amino acids 295 to 309, is often used in research to study tau-related pathologies, such as Alzheimer’s disease and other tauopathies. The trifluoroacetate salt form is commonly used to enhance the peptide’s stability and solubility.

Aplicaciones Científicas De Investigación

Tau Peptide (295-309) Trifluoroacetate is widely used in scientific research, particularly in the following areas:

Chemistry: As a model peptide for studying peptide synthesis and purification techniques.

Biology: To investigate the role of tau protein in microtubule stabilization and its interactions with other cellular components.

Medicine: In the study of neurodegenerative diseases, such as Alzheimer’s disease, to understand the mechanisms of tau aggregation and toxicity.

Industry: Used in the development of diagnostic assays and therapeutic agents targeting tauopathies.

Safety and Hazards

Direcciones Futuras

Advanced imaging methodologies have clarified important structural and functional aspects of tau and could have a role as diagnostic tools in clinical research . A better understanding of tau functions could contribute to shed light on the basic mechanisms involved in the genesis of tauopathies . Future efforts may focus on brain-specific kinases such as lemur tyrosine kinase 2 (LMTK2), an upstream modulator of GSK-3 activity .

Mecanismo De Acción

Target of Action

Tau Peptide (295-309) Trifluoroacetate is a polypeptide that can be found by peptide screening

Mode of Action

It is known that peptide screening, a research tool that pools active peptides primarily by immunoassay, can be used for protein interaction and functional analysis .

Biochemical Pathways

Peptide screening can be used for epitope screening, especially in the field of agent research and development .

Análisis Bioquímico

Biochemical Properties

Tau Peptide (295-309) Trifluoroacetate is involved in various biochemical reactions, particularly those related to the aggregation of tau protein. This peptide interacts with several biomolecules, including microtubule-associated proteins and enzymes involved in post-translational modifications. For instance, this compound can bind to microtubules and influence their stability. Additionally, it interacts with enzymes such as kinases and phosphatases, which modify the phosphorylation state of tau protein, thereby affecting its function and aggregation propensity .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neuronal cells, it can disrupt microtubule stability, leading to impaired axonal transport and neuronal dysfunction. This peptide also influences cell signaling pathways, particularly those involved in neurodegeneration. For example, this compound can activate stress-related signaling pathways and alter gene expression patterns, contributing to cellular stress and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to microtubules, destabilizing them and promoting their disassembly. Additionally, this peptide can interact with kinases and phosphatases, leading to changes in the phosphorylation state of tau protein. These modifications can enhance the aggregation of tau into neurofibrillary tangles, a hallmark of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This peptide is relatively stable under controlled conditions, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained disruptions in cellular function, including chronic activation of stress pathways and progressive neuronal damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this peptide can induce mild disruptions in neuronal function, while higher doses can lead to severe neurodegeneration and cognitive deficits. Threshold effects have been observed, where a critical concentration of this compound is required to trigger significant pathological changes. High doses can also result in toxic effects, including widespread neuronal death and inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways related to tau protein metabolism. It interacts with enzymes such as glycogen synthase kinase 3 beta and cyclin-dependent kinase 5, which phosphorylate tau protein. These interactions can alter the metabolic flux of tau protein, promoting its aggregation and the formation of neurofibrillary tangles. Additionally, this compound can affect the levels of metabolites involved in tau protein degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and subsequently transported to different cellular compartments. Binding proteins and transporters may facilitate its localization to specific regions within the cell, such as the cytoplasm and nucleus. The distribution of this compound can influence its activity and interactions with other biomolecules .

Subcellular Localization

This compound is localized to several subcellular compartments, including the cytoplasm, nucleus, and microtubules. Its activity and function can be affected by its localization, as it may interact with different biomolecules in each compartment. Post-translational modifications, such as phosphorylation, can also influence the targeting of this compound to specific organelles, thereby modulating its effects on cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

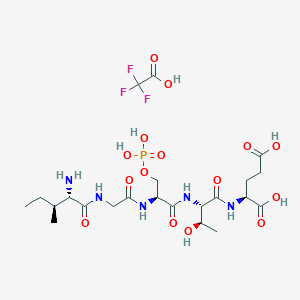

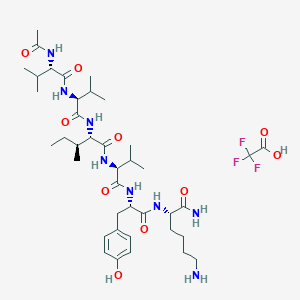

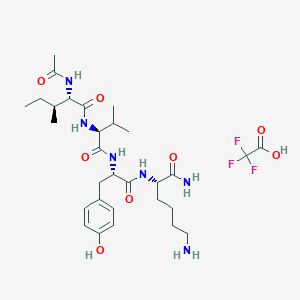

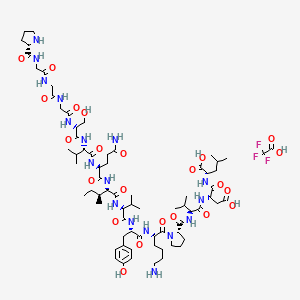

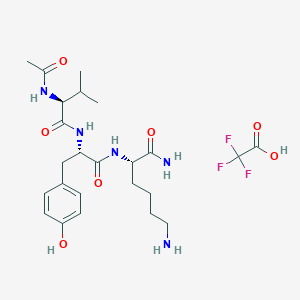

Tau Peptide (295-309) Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid, which also removes any remaining protecting groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the trifluoroacetate salt form.

Análisis De Reacciones Químicas

Types of Reactions

Tau Peptide (295-309) Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid side chains can participate in substitution reactions, especially those with nucleophilic groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides in organic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.

Comparación Con Compuestos Similares

Similar Compounds

Tau Peptide (306-321): Another tau-derived peptide used in similar research applications.

Beta-Amyloid Peptide (1-42): A peptide associated with Alzheimer’s disease, often studied alongside tau peptides.

Synuclein Peptides: Derived from alpha-synuclein, these peptides are used to study Parkinson’s disease and other synucleinopathies.

Uniqueness

Tau Peptide (295-309) Trifluoroacetate is unique due to its specific sequence, which is critical for studying the interactions and modifications of the tau protein. Its trifluoroacetate form enhances stability and solubility, making it particularly useful in various experimental settings.

Propiedades

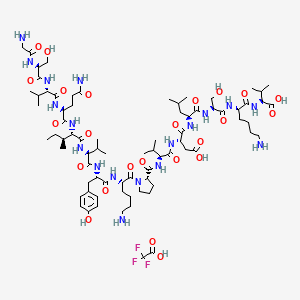

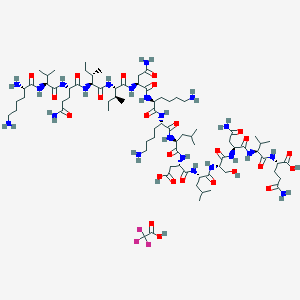

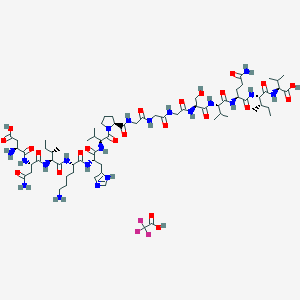

IUPAC Name |

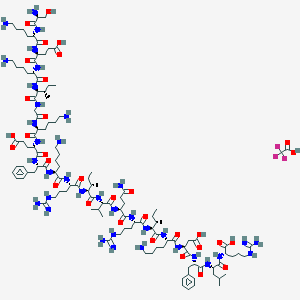

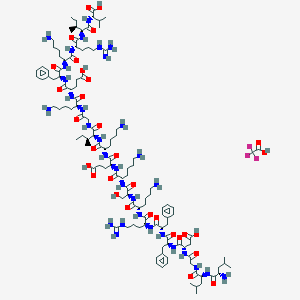

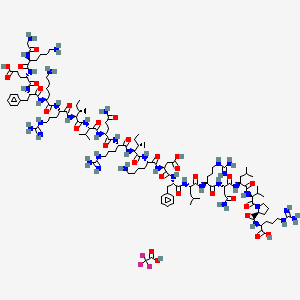

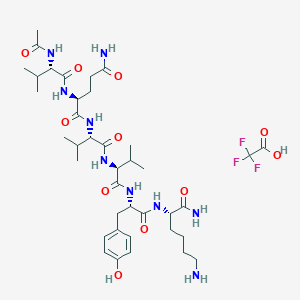

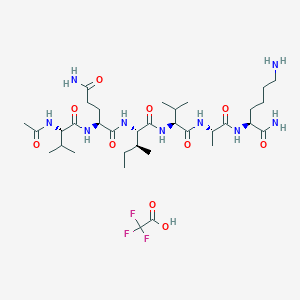

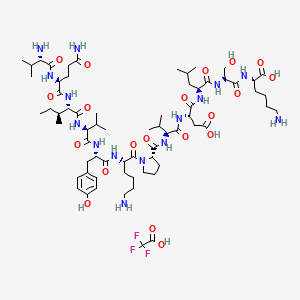

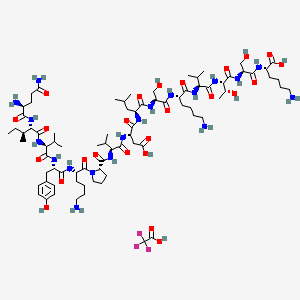

(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H110N20O21.C2HF3O2/c1-11-34(9)53(85-59(99)41(24-45(70)89)79-55(95)37(68)23-49(93)94)63(103)77-38(16-13-14-20-67)56(96)80-40(22-36-25-71-30-75-36)58(98)82-51(32(5)6)65(105)86-21-15-17-43(86)61(101)74-27-47(91)72-26-46(90)73-28-48(92)76-42(29-87)60(100)81-50(31(3)4)62(102)78-39(18-19-44(69)88)57(97)84-54(35(10)12-2)64(104)83-52(33(7)8)66(106)107;3-2(4,5)1(6)7/h25,30-35,37-43,50-54,87H,11-24,26-29,67-68H2,1-10H3,(H2,69,88)(H2,70,89)(H,71,75)(H,72,91)(H,73,90)(H,74,101)(H,76,92)(H,77,103)(H,78,102)(H,79,95)(H,80,96)(H,81,100)(H,82,98)(H,83,104)(H,84,97)(H,85,99)(H,93,94)(H,106,107);(H,6,7)/t34-,35-,37-,38-,39-,40-,41-,42-,43-,50-,51-,52-,53-,54-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHNUMSCRNWGRS-ILWNQBCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H111F3N20O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1633.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.